molecular formula C8H9N3 B11923560 3,4-Dihydroquinazolin-8-amine

3,4-Dihydroquinazolin-8-amine

Cat. No.: B11923560
M. Wt: 147.18 g/mol
InChI Key: LMEDRBUMEHITIN-UHFFFAOYSA-N
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Description

3,4-Dihydroquinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an amine group at the 8th position, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroquinazolin-8-amine typically involves multi-component reactions. One common method is the condensation reaction of isatoic anhydride, aldehydes, and amines. This reaction is often carried out under reflux conditions using acetic acid as a catalyst . Another approach involves the Leuckart-Wallach reaction, which uses formic acid or a combination of acetic acid and formic acid to promote the cyclization of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroquinazolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dihydroquinazolin-8-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these enzymes, this compound can exert anticancer effects and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroquinazolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,4-dihydroquinazolin-8-amine

InChI

InChI=1S/C8H9N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-3,5H,4,9H2,(H,10,11)

InChI Key

LMEDRBUMEHITIN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC=N1

Origin of Product

United States

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